

Jaceosidin: In Vitro Angiogenesis Assay

Application Notes

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Compound of Interest

Compound Name: Jaceosidin

Cat. No.: B1672727

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Introduction

Jaceosidin, a flavone compound isolated from several plants of the *Artemisia* genus, has demonstrated notable effects on angiogenesis, the physiological process involving the growth of new blood vessels.[1][2] Angiogenesis is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, including tumor growth and metastasis.[2][3] The study of compounds that modulate angiogenesis is a key area of research for developing novel therapeutics.[4]

These application notes provide an overview of the in vitro effects of **Jaceosidin** on angiogenesis and detailed protocols for key assays to evaluate its activity. While some flavonoids are known for their anti-angiogenic properties, studies indicate that **Jaceosidin** can promote angiogenesis in endothelial cells by activating specific signaling pathways. However, other research has suggested an anti-angiogenic effect through the reduction of Vascular Endothelial Growth Factor (VEGF), highlighting the need for further investigation into its context-dependent mechanisms.

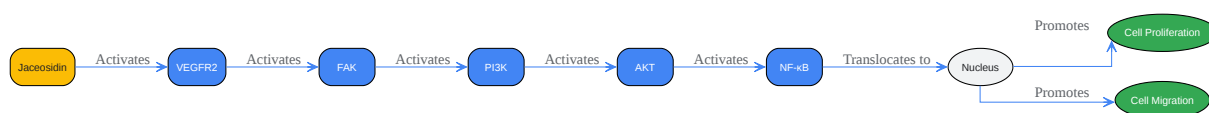
Pro-Angiogenic Activity of Jaceosidin

Research has shown that **Jaceosidin** stimulates the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). These cellular processes are fundamental to the formation of new blood vessels. The underlying mechanism for this pro-

angiogenic activity involves the activation of the VEGFR2/FAK/PI3K/AKT/NF- κ B signaling pathway.

Signaling Pathway of Jaceosidin-Induced Angiogenesis

Jaceosidin has been shown to activate Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis. This activation initiates a downstream signaling cascade involving Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and the serine/threonine kinase AKT. Ultimately, this leads to the activation of the transcription factor NF- κ B, which promotes the expression of genes involved in endothelial cell proliferation and migration.



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Caption: **Jaceosidin**-induced pro-angiogenic signaling pathway.

Quantitative Data Summary

The following table summarizes the reported effects of **Jaceosidin** in various in vitro angiogenesis assays.

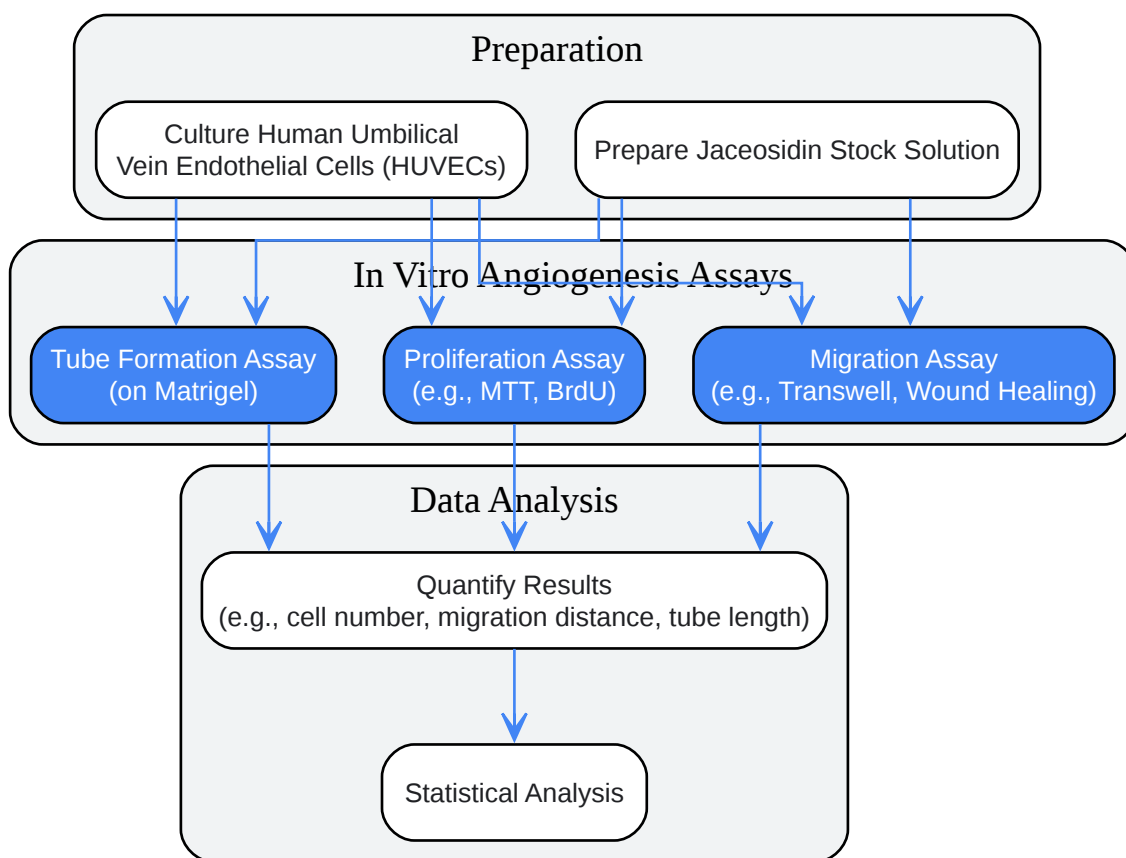
Assay	Cell Type	Jaceosidin Concentration	Observed Effect	Reference
Cell Proliferation	HUVEC	10 μ M	Increased proliferation	
Cell Migration	HUVEC	10 μ M	Increased migration	
Tube Formation	HUVEC	10 μ M	Enhanced tube formation	

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below.

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the effect of **Jaceosidin** on angiogenesis in vitro.



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Caption: General workflow for in vitro angiogenesis assays.

Endothelial Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM)
- Fetal Bovine Serum (FBS)
- **Jaceosidin**

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Protocol:

- Seed HUVECs in a 96-well plate at a density of 5×10^3 cells/well in EGM supplemented with 10% FBS.
- Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.
- The following day, replace the medium with fresh EGM containing various concentrations of **Jaceosidin** (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).
- Incubate the plate for 24-48 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

- HUVECs
- EGM with reduced FBS (e.g., 1%)

- **Jaceosidin**
- 6-well plates
- 200 μ L pipette tips
- Microscope with a camera

Protocol:

- Seed HUVECs in 6-well plates and grow to a confluent monolayer.
- Create a linear scratch (wound) in the monolayer using a sterile 200 μ L pipette tip.
- Wash the wells with PBS to remove detached cells.
- Replace the medium with EGM containing 1% FBS and different concentrations of **Jaceosidin** or a vehicle control.
- Capture images of the wound at 0 hours and after a defined period (e.g., 12-24 hours).
- Measure the width of the wound at different points and calculate the percentage of wound closure.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

- HUVECs
- EGM
- **Jaceosidin**
- Matrigel (or other basement membrane extract)

- 96-well plates
- Microscope with a camera

Protocol:

- Thaw Matrigel on ice overnight.
- Coat the wells of a pre-chilled 96-well plate with 50 μ L of Matrigel per well.
- Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
- Harvest HUVECs and resuspend them in EGM at a density of 2×10^5 cells/mL.
- Add **Jaceosidin** at desired concentrations to the cell suspension.
- Gently add 100 μ L of the cell suspension to each Matrigel-coated well.
- Incubate the plate at 37°C for 4-12 hours.
- Visualize the formation of tube-like structures using a microscope and capture images.
- Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.

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